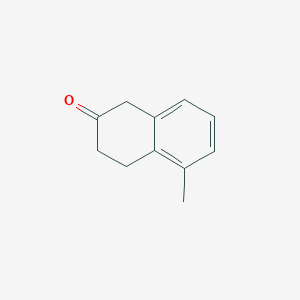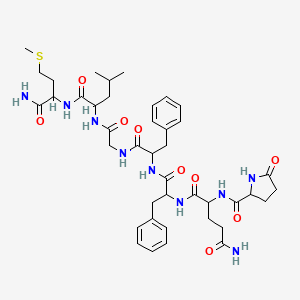
Ácido 1,10-fenantrolina-5-carboxílico
Descripción general
Descripción
1,10-phenanthroline-5-carboxylic Acid is a useful research compound. Its molecular formula is C13H8N2O2 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,10-phenanthroline-5-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-phenanthroline-5-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la Corrosión
Los derivados de la 1,10-fenantrolina son conocidos por actuar como inhibidores orgánicos para reducir la corrosión del acero en soluciones ácidas. Su estructura heterocíclica que contiene nitrógeno promueve su uso en la protección del acero al carbono contra la corrosión .
Química Analítica y de Coordinación
Estos derivados sirven como ligandos en la química analítica y de coordinación debido a su capacidad de formar complejos con metales. Esta propiedad se aprovecha en la catálisis y para estudiar diversas actividades biológicas .
Sensores Electroquímicos
Los compuestos basados en 1,10-fenantrolina se utilizan en el desarrollo de sensores electroquímicos. Por ejemplo, pueden utilizarse para cuantificar E. la concentración de coli y el contenido intracelular de NADH a través de métodos electroquímicos .
Reconocimiento Quiral
Una aplicación novedosa implica el reconocimiento enantioselectivo de ácidos carboxílicos quirales. Se puede sintetizar un sensor fluorescente quiral basado en 1,10-fenantrolina para este propósito, utilizando la parte de fenantrolina como sitio de señalización y unión .
Química Bioinorgánica
Los complejos metálicos derivados de fenantrolina carboxilatos se estudian por su estructura y propiedades biológicas. Esta investigación es significativa en el campo de la química bioinorgánica, particularmente en relación con su relación con los sistemas biológicos .
Precursor para la Síntesis
Los derivados de la fenantrolina pueden actuar como precursores en varias vías sintéticas. Por ejemplo, las reacciones de hidrólisis en ambientes alcalinos pueden conducir a la formación de compuestos útiles para la síntesis química posterior .
Propiedades
IUPAC Name |
1,10-phenanthroline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJSMIWAXWPDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392542 | |
| Record name | 1,10-phenanthroline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630067-06-0 | |
| Record name | 1,10-phenanthroline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,10-Phenanthroline-5-carboxylic acid often acts as a ligand, particularly in coordination chemistry and materials science. Its structure allows it to readily form complexes with metal ions. For instance, in the paper "Carbon Supported Multi-Branch Nitrogen-Containing Polymers as Oxygen Reduction Catalysts," 1,10-phenanthroline-5-carboxylic acid is covalently linked to a dendrimer and further complexed with copper ions []. This complexation with copper ions enables the catalyst to facilitate the four-electron reduction of oxygen to water, a crucial reaction in fuel cell applications. []
ANone:
- 1H NMR and 13C NMR: To determine the structure and purity of the compound. []
- UV-Vis Spectroscopy: To investigate the electronic transitions and light absorption properties, particularly relevant for its use in dye-sensitized solar cells. []
ANone: The catalytic activity of 1,10-phenanthroline-5-carboxylic acid is often exhibited when it is part of a metal complex.
- Example: In the study "Carbon Supported Multi-Branch Nitrogen-Containing Polymers as Oxygen Reduction Catalysts," the researchers developed a composite catalyst (PMPhen-Cu/C) where 1,10-phenanthroline-5-carboxylic acid, after complexation with copper ions, becomes a key component for catalyzing the oxygen reduction reaction (ORR). []
- Selectivity: In the case of PMPhen-Cu/C, the presence of copper ions and the specific ligand environment provided by 1,10-phenanthroline-5-carboxylic acid led to a four-electron reduction pathway, selectively producing water as the product. [] This selectivity is crucial for fuel cell applications.
- Uses: The efficient ORR activity of these complexes makes them promising candidates for use as cathode catalysts in fuel cells, particularly those operating in neutral media like microbial fuel cells. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587130.png)
